Fmoc-L-Ala(BCP)-OH structure and conformation
Fmoc-L-Ala(BCP)-OH structure and conformation
An In-Depth Technical Guide to the Structure and Conformation of Fmoc-L-Ala(BCP)-OH
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern peptide chemistry and drug discovery, the rational design of peptide-based therapeutics hinges on the precise control of their three-dimensional structure. Non-canonical amino acids are instrumental in this pursuit, offering unique steric and electronic properties to modulate peptide conformation, stability, and bioactivity. Among these, Fmoc-L-Ala(BCP)-OH, which incorporates the rigid bicyclo[1.1.1]pentane (BCP) moiety, has emerged as a powerful building block. This guide provides a comprehensive technical overview of the structure and conformational influence of Fmoc-L-Ala(BCP)-OH for researchers, medicinal chemists, and drug development professionals. We will delve into the rationale behind its use as a bioisostere, its intrinsic structural properties, the methodologies to analyze its conformation within a peptide sequence, and detailed protocols for its incorporation via solid-phase peptide synthesis (SPPS).
The Bicyclo[1.1.1]pentane (BCP) Moiety: A Bioisosteric Perspective
The strategic incorporation of the BCP group is a prime example of "escaping flatland" in medicinal chemistry—a concept focused on moving away from planar, aromatic structures to improve drug-like properties.[1] The BCP moiety serves as a non-classical bioisostere for several common chemical groups, most notably the para-substituted phenyl ring, as well as tert-butyl groups and alkynes.[1][2][3]
A bioisostere is a chemical substituent that can be interchanged with another, maintaining the target biological activity while potentially altering physicochemical properties favorably. The BCP cage mimics the linear geometry and exit vectors of a p-substituted benzene ring but replaces the sp²-hybridized aromatic system with a strained, sp³-rich scaffold.[2] This substitution imparts several significant advantages.
Causality Behind Bioisosteric Replacement:
-
Enhanced Aqueous Solubility: The removal of the large, hydrophobic surface area of a phenyl ring and its replacement with the non-planar BCP cage disrupts crystal packing and reduces hydrophobicity, often leading to a marked increase in aqueous solubility.[2][4]
-
Improved Metabolic Stability: Aromatic rings are common sites of metabolic oxidation by cytochrome P450 enzymes. The BCP core, being composed of saturated C-H bonds, is generally more resistant to metabolic degradation, thereby increasing the half-life of the parent molecule.[1][2]
-
Reduced Non-Specific Binding: The π-system of aromatic rings can engage in non-specific hydrophobic and π-π stacking interactions with off-target proteins, a common source of toxicity. The BCP moiety mitigates this by eliminating these interaction modes.[2]
-
Novel Intellectual Property: Replacing a patented aromatic scaffold with a BCP bioisostere can create novel chemical matter, providing a pathway to new intellectual property.[4]
Caption: Logical workflow of BCP as a phenyl ring bioisostere.
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the experimentally observed improvements when replacing a phenyl ring with a BCP moiety in a model compound system.
| Property | Phenyl-Containing Compound | BCP-Containing Analog | Improvement Factor | Reference |
| Kinetic Aqueous Solubility | 8 µM | 74 µM | 9.25x | [5] |
| Permeability (PAMPA) | 230 nm/s | 705 nm/s | 3.07x | [5] |
| Property Forecast Index (PFI) | 7.3 | 7.0 (Lower is better) | Improved | [5] |
Chemical Structure and Properties of Fmoc-L-Ala(BCP)-OH
Fmoc-L-Ala(BCP)-OH is an N-terminally protected amino acid derivative. The structure consists of three key components: the L-alanine core, the C-terminal carboxylic acid, the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, and the bicyclo[1.1.1]pentane moiety attached to the β-carbon of the alanine.
-
(2S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid [6]
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₃NO₄ | [6][7] |
| Molecular Weight | 377.43 g/mol | [7] |
| Appearance | White to off-white powder | Assumed from similar compounds |
| SMILES | C1C2CC1(C2)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | [6] |
| InChIKey | YLJCOQFCQRLDIZ-UTHVCPNDSA-N | [6] |
| Storage Temperature | 2-8°C | Assumed from similar compounds |
Conformational Analysis of the Ala(BCP) Residue
The defining feature of the Ala(BCP) residue is the extreme conformational rigidity imposed by the BCP cage. This rigidity propagates to the peptide backbone, influencing local and global peptide architecture.
Predicted Conformation and Backbone Constraints
The BCP cage is a highly strained structure, but it is kinetically stable.[1] X-ray crystallographic studies of various BCP derivatives show that the distance between the two bridgehead carbons (C1 and C3) is consistently around 1.88–1.92 Å.[4] The bonds radiating from these bridgehead carbons have well-defined, rigid exit vectors that are nearly collinear (178-180°).[4]
When incorporated as the side chain of alanine, the BCP group is attached via a methylene linker (-CH₂-) to the α-carbon. This linkage allows for some rotation around the Cα-Cβ bond (the χ₁ torsion angle), but the sheer bulk and rigid nature of the BCP cage will heavily restrict the allowable Ramachandran space for the Ala(BCP) residue.
-
Influence on φ/ψ Angles: The steric bulk of the BCP cage is expected to limit the peptide backbone's phi (φ) and psi (ψ) dihedral angles primarily to the β-sheet region of the Ramachandran plot. While natural L-alanine has a high propensity for both α-helical and β-sheet conformations, the BCP derivative is predicted to strongly disfavor the α-helical region due to steric clashes between the BCP cage and the backbone atoms of preceding and succeeding residues.[8]
Methodologies for Experimental and Computational Verification
A multi-faceted approach combining spectroscopy, crystallography, and computational modeling is required for a comprehensive conformational analysis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying peptide conformation in solution.[9] A full analysis would involve a suite of 2D NMR experiments on a peptide containing the Ala(BCP) residue.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 1-2 mg of the synthesized peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1).[10][11] The concentration should be >1 mM.[11]
-
1D ¹H NMR: Acquire a standard 1D proton spectrum to confirm sample purity and identify characteristic proton signals. The BCP protons will appear as a complex multiplet in the aliphatic region.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid's spin system.[11][12] It will be used to assign all proton resonances for the Ala(BCP) residue, starting from the distinct amide (NH) proton.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[11] Key NOEs to observe include:
-
Intra-residue NOEs (e.g., between the αH and βH protons of Ala(BCP)).
-
Sequential NOEs (e.g., between the NH of Ala(BCP) and the αH of the preceding residue), which confirm sequence and provide backbone information.
-
Long-range NOEs between the BCP protons and other parts of the peptide, which define the global fold.
-
-
Structure Calculation: The distance restraints derived from NOESY data are used as inputs for molecular dynamics software (e.g., XPLOR-NIH, AMBER) to calculate an ensemble of 3D structures consistent with the experimental data.[13][14]
-
-
Predicted Spectroscopic Features:
-
¹H NMR: The bridgehead and bridge protons of the BCP cage will have unique, upfield chemical shifts. The Fmoc group will show characteristic aromatic signals between 7.3-7.9 ppm.[15]
-
¹³C NMR: The carbonyl carbons of the Fmoc and carboxylic acid groups are sensitive to their local environment and can provide information on hydrogen bonding.[16]
-
2. X-ray Crystallography
If the Fmoc-L-Ala(BCP)-OH building block or a peptide containing it can be crystallized, X-ray diffraction provides the most precise, atomic-resolution picture of its solid-state conformation.
-
Experimental Workflow: Crystallography
-
Crystallization: Grow single crystals of the target molecule by screening a wide range of conditions (solvents, precipitants, temperature) using techniques like vapor diffusion.
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to an X-ray source to collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map, from which the atomic coordinates are determined and refined.
-
3. Computational Modeling
Molecular dynamics (MD) simulations provide insight into the dynamic conformational behavior of the peptide in solution.
-
Workflow: MD Simulation
-
System Setup: Build an initial 3D model of the Ala(BCP)-containing peptide.
-
Parameterization: The non-standard Ala(BCP) residue requires specific force field parameters to accurately describe its bond lengths, angles, and dihedrals. These may need to be generated using quantum mechanics calculations.[13]
-
Simulation: Solvate the peptide in a water box, add ions to neutralize the system, and run an MD simulation for a sufficient duration (hundreds of nanoseconds to microseconds) to sample the conformational landscape.[14]
-
Analysis: Analyze the simulation trajectory to identify the most stable conformations, measure key dihedral angles, and understand the dynamic range of motion available to the peptide.
-
Incorporation into Peptides: Experimental Protocols
Fmoc-L-Ala(BCP)-OH is incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). The process is a cycle of deprotection and coupling steps.[17]
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol: Manual SPPS of a Peptide Containing Ala(BCP)
This protocol describes a single coupling cycle for adding Fmoc-L-Ala(BCP)-OH to a resin-bound peptide chain on a 0.1 mmol scale.
Materials:
-
Peptide-resin (pre-swollen in DMF) in a fritted reaction vessel.
-
Fmoc-L-Ala(BCP)-OH (3 equivalents, ~113 mg).
-
Coupling Activator: HCTU (2.9 equivalents, ~121 mg).
-
Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents, ~104 µL).
-
Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Washing Solvent: Dichloromethane (DCM).
Procedure:
-
Fmoc Deprotection:
-
To the swelled resin, add 5 mL of 20% piperidine in DMF.
-
Agitate the mixture (e.g., with nitrogen bubbling or shaking) for 3 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 7 minutes.[18]
-
Self-Validation: The cleavage of the Fmoc group can be monitored by UV spectroscopy of the filtrate, which contains the dibenzofulvene-piperidine adduct.
-
-
Washing:
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve Fmoc-L-Ala(BCP)-OH (3 eq.) and HCTU (2.9 eq.) in ~2 mL of DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes. This is the "activation solution".
-
Immediately add the activation solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[20]
-
-
Post-Coupling Wash:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess activated amino acid and coupling byproducts.
-
Trustworthiness Check: Perform a second Kaiser test. A negative result (yellow/clear beads) indicates that the coupling reaction has gone to completion. If the test is positive, the coupling step should be repeated.[20]
-
-
Chain Elongation:
-
The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid in the sequence.
-
-
Final Cleavage:
-
Once the full peptide sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers (e.g., TFA/TIS/H₂O 95:2.5:2.5).[19]
-
Conclusion
Fmoc-L-Ala(BCP)-OH is a highly valuable, specialized building block for peptide synthesis. Its utility stems from the unique properties of the bicyclo[1.1.1]pentane moiety, which acts as a rigid, three-dimensional bioisostere for aromatic rings. The incorporation of Ala(BCP) offers a scientifically grounded strategy to enhance the drug-like properties of peptides by improving solubility and metabolic stability while imposing significant and predictable conformational constraints on the peptide backbone. A thorough understanding of its structural implications, combined with robust analytical methods and validated synthesis protocols, empowers researchers to rationally design next-generation peptide therapeutics with optimized conformational and pharmacokinetic profiles.
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Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]
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